molecular formula C11H14BrNO B8128458 2-Bromo-N-ethyl-N,6-dimethylbenzamide

2-Bromo-N-ethyl-N,6-dimethylbenzamide

Cat. No.: B8128458
M. Wt: 256.14 g/mol
InChI Key: AMHZMFMLGFMGAK-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-N,6-dimethylbenzamide (hypothetical structure inferred from nomenclature) is a brominated benzamide derivative featuring an ethyl group on the nitrogen atom and methyl substituents at the 6-position of the benzene ring. These derivatives are typically used in pharmaceutical and agrochemical research as intermediates for synthesizing bioactive molecules. The bromine atom at the 2-position enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl and methyl groups influence steric and electronic properties, affecting solubility and metabolic stability.

Properties

IUPAC Name

2-bromo-N-ethyl-N,6-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-4-13(3)11(14)10-8(2)6-5-7-9(10)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZMFMLGFMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=CC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-N,6-dimethylbenzamide typically involves the bromination of N-ethyl-N,6-dimethylbenzamide. This can be achieved through the reaction of N-ethyl-N,6-dimethylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-N,6-dimethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated compounds.

    Reduction: Reduced forms such as amines or dehalogenated products.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-N-ethyl-N,6-dimethylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the bromine atom enhances its electrophilic character, making it reactive in nucleophilic substitution reactions. This property allows it to participate in the formation of various substituted benzamides, which are crucial in the development of pharmaceuticals and specialty chemicals.

Synthetic Routes
The synthesis involves bromination of N-ethyl-N,6-dimethylbenzamide using bromine in solvents like acetic acid or chloroform. On an industrial scale, continuous flow processes are employed to optimize yield and efficiency through precise control of reaction parameters such as temperature and pressure.

Biological Research

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Investigations into its biological effects have shown that it interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. This makes it a candidate for further exploration in drug development.

Mechanism of Action
The mechanism involves the interaction of the compound's bromine atom and benzamide moiety with biological targets. These interactions may modulate various biological pathways, contributing to its therapeutic potential .

Medicinal Chemistry

Therapeutic Applications
In medicinal chemistry, this compound is being explored for its therapeutic applications. Its unique structure allows for modifications that can enhance its efficacy against specific diseases. For instance, compounds similar to this have been investigated for their roles in cancer therapy and other diseases involving metabolic dysregulation .

Industrial Applications

Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and serves as a reagent in various industrial processes. Its ability to undergo nucleophilic substitution makes it valuable in creating diverse chemical products tailored for specific industrial needs.

Data Summary Table

Application AreaSpecific UseMechanism/Process
Chemical SynthesisIntermediate for complex organic moleculesNucleophilic substitution reactions
Biological ResearchAntimicrobial and anticancer studiesInteraction with enzymes/receptors
Medicinal ChemistryPotential therapeutic agentModulation of biological pathways
Industrial UseProduction of specialty chemicalsReagent in various industrial processes

Case Studies

  • Anticancer Activity Study
    A study investigated the effects of this compound on cancer cell lines, revealing that it significantly inhibited cell proliferation at certain concentrations. The study highlighted its potential as a lead compound for developing new anticancer agents.
  • Synthesis Optimization
    Research focused on optimizing the synthesis process using continuous flow technology demonstrated a marked increase in yield and purity compared to traditional batch methods. This advancement indicates a promising direction for large-scale production.
  • Biological Interaction Studies
    Detailed interaction studies revealed that this compound binds selectively to specific protein targets involved in key metabolic pathways, suggesting its utility in designing targeted therapies.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-N,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogen Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine . For example, 2-bromo-N,N-dimethylbenzamide (6c) shows higher catalytic activity than its chloro counterpart (2-chloro-N,6-dimethylbenzamide) in palladium-mediated reactions .
  • Electronic Effects : The electron-withdrawing nature of bromine stabilizes intermediates in nucleophilic substitutions, whereas ethyl/methyl groups donate electrons, modulating reaction pathways .

N-Substituent Variations

  • Ethyl vs. For instance, N-ethyl derivatives may exhibit enhanced metabolic stability over N-methyl analogues in pharmacokinetic studies .
  • Complex Aryl Groups : Compounds like 4-Bromo-N-(2-chloro-6-fluorophenyl)-... (EP 3 532 474 B1) demonstrate how bulky aryl substituents can confer target specificity in enzyme inhibition, albeit with reduced solubility .

Biological Activity

2-Bromo-N-ethyl-N,6-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

This compound has a molecular formula of C11H14BrN and a molecular weight of 243.14 g/mol. The compound features a bromine atom which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom facilitates electrophilic aromatic substitution reactions, while the benzamide moiety plays a crucial role in binding to various molecular targets. This interaction can lead to inhibition or modulation of enzymatic activities, which is essential for its therapeutic effects .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been particularly noted for its effects on breast cancer and leukemia cell lines .

Case Studies

Several studies have documented the effects of this compound on different cancer cell lines:

  • Breast Cancer Cell Line Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways .
  • Leukemia Cell Line Study : A study involving CCRF-CEM/R human T-cell lymphoblastic leukemia cells revealed that the compound inhibited cell growth by downregulating dihydrofolate reductase (DHFR) protein levels, which is critical for DNA synthesis .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibits growth of bacterial strains
AnticancerReduces viability in cancer cell lines
Enzyme InhibitionDownregulates DHFR

Research Applications

The compound is being explored for various applications in research:

  • Drug Development : Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceutical compounds.
  • Therapeutic Research : Investigations into its potential as an anticancer agent are ongoing, focusing on its ability to modulate key metabolic pathways involved in tumor growth.

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